molecular formula C9H11NO2 B1306220 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol CAS No. 82756-74-9

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

Cat. No.: B1306220
CAS No.: 82756-74-9
M. Wt: 165.19 g/mol
InChI Key: HDDDVYQKGVCTRM-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is a heterocyclic compound that features a benzoxazine ring fused with a methanol group. This compound is part of the benzoxazine family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring . Another approach involves the use of microwave-assisted synthesis, which offers a rapid and high-yielding alternative .

Industrial Production Methods

Industrial production of benzoxazines often employs high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness, as it reduces the need for solvents and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo-derivatives, while substitution reactions can produce a wide range of functionalized benzoxazines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDDVYQKGVCTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383723
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82756-74-9
Record name 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the reported synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives?

A1: The research presents a novel, metal catalyst-free synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. [] This method utilizes readily available starting materials, 2-aminophenols and (±)-epichlorohydrin, and proceeds efficiently in water at room temperature with NaOH as a base. [] This approach offers a greener and more sustainable alternative to traditional metal-catalyzed reactions.

Q2: What are the advantages of this synthetic method in terms of green chemistry principles?

A2: This method aligns with several green chemistry principles:

  • Metal-free catalysis: Eliminates the use of potentially toxic and expensive metal catalysts. []
  • Water as a solvent: Employs water, a benign and environmentally friendly solvent. []
  • Mild reaction conditions: Operates at room temperature, reducing energy consumption. []
  • High regioselectivity: The reaction demonstrates high regioselectivity, leading to the desired product without the formation of unwanted isomers. []

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